N-(4-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
N-(4-Methoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic compound featuring a multi-component structure:
- Indol-3-ylsulfanyl group: Enhances lipophilicity and enables π-π interactions in biological targets.
This compound’s structural complexity invites comparison with analogs to evaluate its synthetic pathways, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-29-18-8-6-17(7-9-18)24-22(27)16-31-21-14-26(20-5-3-2-4-19(20)21)15-23(28)25-10-12-30-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNJREJLCWMMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated reactors, high-throughput screening, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage.
Substitution: The indole and morpholine rings can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Features of Analogues
Key Observations:
- Backbone Variability : The N-arylacetamide backbone is conserved across analogs, but substituents on the phenyl ring (e.g., 4-methoxy, 4-bromo, 4-isopropyl) modulate electronic and steric effects .
- Sulfanyl vs.
- Morpholine vs. Heterocyclic Replacements : Morpholin-4-yl-2-oxoethyl in the target compound contrasts with triazole () or sulfonyl groups (), affecting solubility and conformational flexibility .
Biological Activity
N-(4-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various assays, and comparative studies with related compounds.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a 4-methoxyphenyl group, a morpholine moiety, and an indole derivative, which are known to contribute to its biological properties.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which is crucial for its potential therapeutic effects. For instance, indole derivatives often interact with various targets in cancer and inflammation pathways.
- Antibacterial Activity : Preliminary studies suggest that this compound exhibits moderate antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Binding Affinity : The compound's affinity for proteins such as bovine serum albumin (BSA) indicates potential for drug formulation and delivery systems .
Antibacterial Screening
The compound was tested against several bacterial strains using the agar disc-diffusion method. Results indicated varying degrees of antibacterial activity:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| E. coli | Weak |
| Proteus mirabilis | Moderate |
These findings suggest that while the compound shows promise as an antibacterial agent, its efficacy varies significantly across different bacterial species.
Enzyme Inhibition Assays
The compound also underwent evaluation for its inhibitory effects on acetylcholinesterase (AChE) and urease. The results highlighted strong inhibitory activity against urease, which is significant for conditions involving urea metabolism:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Moderate |
| Urease | Strong |
Such enzyme inhibition is relevant in therapeutic contexts such as Alzheimer's disease and urinary tract infections.
Case Studies
Several case studies have documented the biological activity of similar compounds with morpholine and indole structures. For example, a study by Sanchez-Sancho et al. (1998) demonstrated that piperidine derivatives exhibit anesthetic properties and can regulate plasma glucose levels . The sulfamoyl group present in related compounds has been associated with diverse pharmacological effects, including antibacterial and anticancer activities .
Comparative Analysis
Comparative studies with other compounds featuring similar functional groups reveal that this compound has distinct advantages in terms of binding affinity and enzyme inhibition. For instance, substituted indoles have shown varying potencies against lipoxygenases involved in inflammatory responses .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what analytical techniques are essential for confirming its structural integrity?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and sulfanyl group introduction. For example, intermediates like morpholinoethyl-indole derivatives are synthesized first, followed by thioacetamide coupling. Critical steps require controlled conditions (e.g., anhydrous solvents, inert atmosphere). Analytical methods :
- NMR spectroscopy : Confirm regiochemistry of indole and morpholine groups via ¹H and ¹³C shifts (e.g., methoxyphenyl protons at δ 3.8 ppm, indole NH signals) .
- HPLC : Monitor reaction progress and purity (>95% by reverse-phase chromatography) .
- Mass spectrometry (ESI/APCI+) : Validate molecular weight (e.g., [M+H]⁺ peaks) .
Q. What spectroscopic methods are critical for characterizing this compound, and what key spectral features should researchers expect?
- ¹H NMR : Look for distinct signals: methoxyphenyl (-OCH₃) at δ ~3.8 ppm, indole NH (δ 10–12 ppm), and morpholine protons (δ 3.4–3.7 ppm) .
- IR spectroscopy : Confirm amide C=O (1650–1700 cm⁻¹) and sulfanyl (C-S) stretches (600–700 cm⁻¹) .
- X-ray crystallography : Resolve steric effects of the morpholin-4-yl and methoxyphenyl groups using SHELXL for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance amide coupling efficiency .
- Catalysts : Use coupling agents like HATU or EDCI for amide bond formation .
- Temperature control : Maintain 0–5°C during acetyl chloride additions to prevent side reactions .
- Workflow : Employ high-throughput screening to test reagent stoichiometry and reaction times .
Q. In crystallographic studies, how can SHELX software resolve structural ambiguities, and what are its limitations?
- SHELXL : Refine twinned or high-resolution data by modeling disorder (e.g., flexible morpholine rings) .
- Limitations : Struggles with severe disorder or low-resolution data (<1.5 Å). Complementary methods like DFT calculations may be needed .
Q. When conflicting data arises between computational models and experimental results (e.g., NMR shifts vs. predicted spectra), how can researchers reconcile discrepancies?
- Cross-validation : Compare X-ray structures with DFT-optimized geometries to validate bond lengths/angles .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding .
- Purity checks : Use HPLC-MS to rule out impurities skewing spectral data .
Data Contradiction & Biological Activity
Q. What strategies are recommended for assessing biological activity when initial assays show inconsistencies across cell lines?
- Dose-response curves : Test concentrations from nM to µM ranges to identify off-target effects .
- Cell line validation : Use CRISPR-edited lines to isolate target pathways (e.g., kinase inhibition) .
- Orthogonal assays : Pair cell viability (MTT) with protein binding (SPR) to confirm mechanism .
Q. How do the morpholin-4-yl and methoxyphenyl groups influence reactivity compared to analogs lacking these moieties?
- Morpholin-4-yl : Enhances solubility via hydrophilic oxygen atoms; participates in hydrogen bonding with biological targets .
- Methoxyphenyl : Electron-donating groups stabilize aromatic stacking in enzyme active sites, increasing binding affinity vs. non-substituted analogs .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
